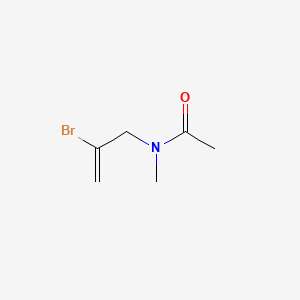

Acetamide, N-(2-bromoallyl)-N-methyl-

Description

Overview of Substituted Acetamides in Contemporary Organic Chemistry Research

Substituted acetamides are a cornerstone of modern organic chemistry, valued for their stability and versatile applications. The amide bond is a fundamental linkage in biochemistry, most famously as the peptide bond connecting amino acids in proteins. In synthetic chemistry, acetamides serve as crucial intermediates, protecting groups for amines, and structural motifs in pharmaceuticals and agrochemicals.

N-substituted acetamides, in particular, have been the focus of extensive research. The substituents on the nitrogen atom significantly influence the compound's physical and chemical properties, including its polarity, solubility, and reactivity. For example, N-methylacetamide is used as a chemical intermediate and a high-polarity solvent in electrochemistry. wikipedia.orgchemicalbook.com The modification of N-substituents is a key strategy in drug design, allowing chemists to fine-tune a molecule's interaction with biological targets.

Significance of Allylic Halides in Strategic Bond Formation and Rearrangements

Halogenated organic compounds are pivotal in synthesis, acting as precursors for a vast array of transformations. nih.gov Among these, allylic and vinylic halides are two important subclasses with distinct reactivity profiles.

Allylic halides feature a halogen atom attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond (C=C-C-X). They are notably reactive in nucleophilic substitution reactions because the intermediate carbocation is stabilized by resonance. quora.comquora.comyoutube.com This stability facilitates both SN1 and SN2 reaction pathways.

Vinylic halides , conversely, have a halogen atom bonded directly to an sp²-hybridized carbon of a double bond (C=C-X). These compounds are generally unreactive towards nucleophilic substitution. brainly.inlibretexts.org The C-X bond has partial double-bond character due to resonance, making it stronger and shorter. Furthermore, the sp²-hybridized carbon is more electronegative than an sp³ carbon, and the electron-rich double bond repels incoming nucleophiles. quora.comquora.combrainly.in

The 2-bromoallyl group in Acetamide (B32628), N-(2-bromoallyl)-N-methyl- contains a bromine atom in a vinylic position, suggesting that the C-Br bond itself is relatively inert to simple substitution reactions.

Positional Relevance of the Bromoallyl Moiety and N-Methyl Substitution for Reactivity

The specific structure of Acetamide, N-(2-bromoallyl)-N-methyl- imparts a unique combination of reactive sites and steric/electronic effects that dictate its chemical behavior.

The Bromoallyl Moiety (CH2=C(Br)-CH2-) : This group presents several potential reaction pathways.

Vinylic C-Br Bond : As a vinylic halide, the bromine atom is not expected to be a good leaving group in nucleophilic substitution reactions under standard conditions. brainly.in Its removal would require harsh conditions or transition-metal catalysis.

Alkene Functionality : The carbon-carbon double bond is susceptible to electrophilic addition reactions. The presence of the electronegative bromine atom can influence the regioselectivity of such additions.

Allylic C-H Bonds : The hydrogens on the methylene (B1212753) (-CH2-) group adjacent to the double bond are allylic. These C-H bonds are weaker than typical alkane C-H bonds and are susceptible to radical abstraction, making this position a potential site for radical halogenation or oxidation. libretexts.org

N-Methyl Substitution : The presence of the N-methyl group renders the amide tertiary. This has two significant consequences:

Absence of N-H Proton : Unlike primary or secondary amides, this molecule cannot act as a hydrogen bond donor via the amide nitrogen and cannot be deprotonated at the nitrogen. This precludes reactions that rely on an acidic amide proton.

Comparison of Typical C-Br Bond Dissociation Energies (BDE)

| Bond Type | Example Molecule | Approximate BDE (kJ/mol) | Relative Reactivity in Substitution |

|---|---|---|---|

| Alkyl (Primary) | CH3CH2-Br | ~290 | High |

| Allylic | CH2=CHCH2-Br | ~230 | Very High |

| Vinylic | CH2=CH-Br | ~368 | Very Low |

Note: BDE values are approximate and can vary. They illustrate the relative bond strengths. wikipedia.orglibretexts.orglibretexts.orgacs.orgucsb.edu The C-Br bond in the 2-bromoallyl group is vinylic.

Historical Development of N-Functionalized Amides in Synthetic Transformations

The synthesis of amides is a foundational transformation in organic chemistry with a rich history. Early methods involved the direct, high-temperature reaction of carboxylic acids with amines. wikipedia.org A significant advancement came with the use of more reactive carboxylic acid derivatives. The Schotten-Baumann reaction , discovered in the 1880s, utilizes acid chlorides or anhydrides to react with amines under basic aqueous conditions, providing a versatile and high-yielding route to amides. tifr.res.in

The drive to create amide bonds under milder conditions, particularly for the synthesis of sensitive molecules like peptides, spurred further innovation. In the mid-20th century, the development of coupling reagents revolutionized amide synthesis. The invention of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), by Sheehan's group allowed for the formation of amide bonds from carboxylic acids and amines at room temperature by activating the carboxylic acid. masterorganicchemistry.com This breakthrough was critical for the success of solid-phase peptide synthesis.

Since then, the field has continued to evolve with the creation of more efficient and selective reagents, including uronium salts (HATU, HBTU) and phosphonium (B103445) salts (PyBOP), which minimize side reactions and racemization. Modern methods also include catalytic approaches that can form amides directly from alcohols or aldehydes and amines, reflecting the ongoing pursuit of more efficient and sustainable chemical processes. organic-chemistry.org

Properties of Structurally Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| Acetamide | 60-35-5 | C2H5NO | 59.07 | 79-81 | 221 |

| N-Methylacetamide | 79-16-3 | C3H7NO | 73.09 | 26-28 | 204-206 |

| N-Methyl-N-phenylacetamide | 579-10-2 | C9H11NO | 149.19 | - | - |

Data sourced from various chemical databases. wikipedia.orgchemicalbook.comsigmaaldrich.comnih.govnist.govsielc.comepa.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

102585-34-2 |

|---|---|

Molecular Formula |

C6H10BrNO |

Molecular Weight |

192.05 g/mol |

IUPAC Name |

N-(2-bromoprop-2-enyl)-N-methylacetamide |

InChI |

InChI=1S/C6H10BrNO/c1-5(7)4-8(3)6(2)9/h1,4H2,2-3H3 |

InChI Key |

LMDMAEVWDIMLDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)CC(=C)Br |

Origin of Product |

United States |

Synthetic Methodologies for Acetamide, N 2 Bromoallyl N Methyl

Direct Amination Routes for Amide Formation

Direct amination methods focus on the formation of the C-N amide bond as a key step. These approaches are fundamental in organic synthesis and can be adapted for the preparation of Acetamide (B32628), N-(2-bromoallyl)-N-methyl-.

A straightforward and widely employed method for amide synthesis is the N-acylation of an amine. bath.ac.uk In this approach, N-methyl-2-bromoallylamine serves as the amine precursor and is reacted with an acetylating agent. Common acetylating agents include acetyl chloride or acetic anhydride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The general reaction is as follows: CH₂=C(Br)CH₂NH(CH₃) + CH₃COCl → CH₂=C(Br)CH₂N(CH₃)COCH₃ + HCl

The choice of base and solvent is crucial for optimizing the reaction conditions and yield.

Table 1: Reaction Conditions for Acylation of N-Methyl-2-bromoallylamine

| Acetylating Agent | Base | Solvent | Typical Temperature |

|---|---|---|---|

| Acetyl Chloride | Triethylamine, Pyridine | Dichloromethane, Diethyl ether | 0 °C to room temperature |

| Acetic Anhydride | Pyridine, Sodium acetate (B1210297) | Acetic acid, Dichloromethane | Room temperature to gentle heating |

This method benefits from the commercial availability of various acetylating agents and the generally high yields of acylation reactions.

An alternative amination strategy involves the reaction of a bromoacetic acid derivative with N-methylallylamine, followed by a subsequent bromination step. This multi-step approach first constructs the N-acetyl-N-methylallylamine intermediate. The amidation can be achieved using coupling reagents that activate the carboxylic acid.

The initial amidation step is: CH₂=CHCH₂NH(CH₃) + BrCH₂COOH + Coupling Agent → BrCH₂CON(CH₃)CH₂CH=CH₂

Subsequently, the resulting α-bromo amide can be subjected to elimination or other transformations to introduce the double bond at the desired position, although this is a less direct route to the target molecule. A more direct precursor would be N-methylallylamine which would then require a later bromination step.

Palladium-Catalyzed Coupling Strategies for Bromoallyl Introduction

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comnih.gov In the context of synthesizing Acetamide, N-(2-bromoallyl)-N-methyl-, a plausible strategy would involve the coupling of an appropriate bromoallyl electrophile with a suitable nucleophilic partner.

For instance, a palladium catalyst could facilitate the coupling of a 2,3-dibromopropene (B1205560) with an N-methylacetamide nucleophile. The reaction would need to be carefully controlled to achieve mono-allylation.

CH₃CON(H)CH₃ + BrCH₂C(Br)=CH₂ + Pd catalyst/ligand + Base → CH₂=C(Br)CH₂N(CH₃)COCH₃

This approach is synthetically attractive due to the mild reaction conditions and functional group tolerance often associated with palladium catalysis. rsc.org The choice of palladium precursor, ligand, and base is critical for achieving the desired transformation efficiently.

Table 2: Components for a Hypothetical Palladium-Catalyzed Bromoallylation

| Palladium Source | Ligand | Base | Solvent |

|---|---|---|---|

| Pd(PPh₃)₄, Pd₂(dba)₃ | Triphenylphosphine, Xantphos | Sodium tert-butoxide, Cesium carbonate | Toluene, Dioxane |

Radical-Mediated Bromination Approaches on N-Methylallylamide Precursors

Radical-mediated reactions provide an alternative for introducing the bromine atom at the allylic position. youtube.comyoutube.com This strategy would start with the precursor N-methylallylamide (CH₂=CHCH₂N(CH₃)COCH₃). The allylic C-H bond is susceptible to abstraction by a radical initiator, leading to a resonance-stabilized allylic radical. Subsequent reaction with a bromine source, such as N-bromosuccinimide (NBS), would yield the desired 2-bromoallyl product. libretexts.org

The key steps in the radical mechanism are:

Initiation: Generation of a bromine radical from a source like AIBN (azobisisobutyronitrile) and NBS.

Propagation: Abstraction of an allylic hydrogen by the bromine radical to form an allylic radical. This radical then reacts with Br₂ (formed in situ from NBS and HBr) to give the product and a new bromine radical. youtube.com

Termination: Combination of any two radical species.

It is important to use a low concentration of Br₂ to favor allylic substitution over addition to the double bond. youtube.com

Chemo- and Regioselective Considerations in Synthetic Pathways

The synthesis of Acetamide, N-(2-bromoallyl)-N-methyl- presents several challenges in terms of chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. researchgate.net For instance, in the acylation of N-methyl-2-bromoallylamine, the amine is significantly more nucleophilic than the vinyl bromide, ensuring selective acylation of the nitrogen. In palladium-catalyzed reactions, the choice of catalyst and ligands is crucial to avoid side reactions such as isomerization of the double bond or reaction at the bromine atom.

Regioselectivity is the preference for reaction at one position over another. researchgate.net In the radical bromination of N-methylallylamide, the formation of the resonance-stabilized allylic radical directs the bromination to the allylic position. However, the unsymmetrical nature of the allylic radical could potentially lead to the formation of two constitutional isomers: the desired N-(2-bromoallyl)-N-methylacetamide and N-(3-bromoprop-1-en-1-yl)-N-methylacetamide. The distribution of these products would depend on the relative stability of the contributing resonance structures of the allylic radical intermediate and steric factors.

Table 3: Potential Selectivity Issues and Control Strategies

| Synthetic Route | Potential Selectivity Issue | Strategy for Control |

|---|---|---|

| Acylation | Minimal selectivity issues | Standard reaction conditions are typically sufficient. |

| Palladium-Catalyzed Coupling | Mono- vs. di-allylation; Isomerization | Control of stoichiometry; Judicious choice of ligand and reaction conditions. |

| Radical Bromination | Formation of regioisomers | Kinetic vs. thermodynamic control; Choice of brominating agent and reaction temperature. |

Chemical Reactivity and Transformations of Acetamide, N 2 Bromoallyl N Methyl

Radical Cascade Cyclizations for Heterocycle Synthesis

The N-(2-bromoallyl)amide moiety is a versatile precursor for sophisticated radical cascade reactions, leading to the formation of valuable heterocyclic scaffolds. These reactions are typically initiated by the generation of a vinyl radical at the site of the carbon-bromine bond, which then engages in a series of intramolecular cyclization and fragmentation steps to yield structurally complex products.

A seminal study in this area, while focusing on N-(2-bromoallyl)arylcarboxamides, provides a clear blueprint for the expected reactivity of Acetamide (B32628), N-(2-bromoallyl)-N-methyl-. The reaction of these precursors with a radical initiator leads to the formation of 4-arylpyrrolidin-2-ones through a cascade process. researchgate.netox.ac.uk This sequence involves a series of well-defined intramolecular steps, ultimately constructing the pyrrolidinone core.

Intramolecular 5-Exo-Trig Cyclization Pathways

The radical cascade is initiated by the abstraction of the bromine atom from the N-(2-bromoallyl)amide substrate by a radical initiator, such as the tributyltin radical (Bu₃Sn•), to generate a vinyl radical. This highly reactive intermediate rapidly undergoes an intramolecular 5-exo-trig cyclization. In the case of N-(2-bromoallyl)arylcarboxamides, this cyclization occurs in an ipso-fashion onto the aromatic ring of the arylcarboxamide group. This initial ring-closing step is kinetically favored and results in the formation of a spirocyclic intermediate. researchgate.net This pathway is a common feature in radical reactions of N-allyl-α-haloamides, where 5-exo cyclization is a predominant initial step. nih.gov

Subsequent β-Scission and 5-Endo-Trig Cyclization Sequences

Following the initial 5-exo-trig cyclization, the resulting spirocyclic radical intermediate undergoes a rapid β-scission. This fragmentation step is driven by the formation of a more stable radical species. In the context of N-(2-bromoallyl)arylcarboxamides, the β-scission of the spirocyclic intermediate results in the formation of an acyl radical and the regeneration of the aromatic system. researchgate.net

This newly formed acyl radical is then poised for the next key step in the cascade: a 5-endo-trig cyclization. While 5-endo-trig cyclizations are sometimes considered less favorable according to Baldwin's rules, in this mechanistic manifold, the process is driven by the formation of a stabilized radical product. researchgate.net

| Substrate | Product | Yield (%) |

|---|---|---|

| N-(2-bromoallyl)-N-phenylbenzamide | 4-phenyl-1-benzylpyrrolidin-2-one | Comparable yields with direct reduction product |

Influence of Radical Initiators and Trapping Agents

The efficiency and outcome of these radical cascade cyclizations are critically dependent on the choice of radical initiator and trapping agent.

Radical Initiators: These are species that generate the initial radical to start the chain reaction. Common initiators for such transformations include:

Azo compounds: Azobisisobutyronitrile (AIBN) is a widely used thermal initiator. Upon heating, it decomposes to release nitrogen gas and two cyanoisopropyl radicals, which can then initiate the desired radical cascade.

Organotin reagents: Trialkyltin hydrides, such as tributyltin hydride (Bu₃SnH), can be used in conjunction with an initiator like AIBN. The tin hydride serves as a chain transfer agent, but the tin radical can also initiate the process by abstracting the halogen atom.

Photochemical initiators: Certain molecules can be excited by light to generate radicals. For instance, photoredox catalysts can be used to initiate radical formation under mild conditions. nih.gov

Radical Trapping Agents: These agents are responsible for terminating the radical chain reaction, typically by donating a hydrogen atom to the final radical intermediate to form the neutral product.

Tributyltin hydride (Bu₃SnH): This is a classic and highly effective hydrogen atom donor for quenching carbon-centered radicals in cyclization reactions.

Tris(trimethylsilyl)silane (TTMSS): Often used as a less toxic alternative to organotin hydrides.

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy): This stable radical can act as a trapping agent for carbon-centered radicals, leading to the formation of a C-O bond. nsf.gov This can be useful for introducing further functionality.

The concentration of the trapping agent is a crucial parameter. High concentrations can lead to premature quenching of radical intermediates, resulting in simple reduction of the starting material rather than the desired cyclization. Conversely, low concentrations favor the intramolecular cyclization steps over intermolecular trapping.

Cycloaddition Reactions Involving the Allylic System

The carbon-carbon double bond in the 2-bromoallyl group of Acetamide, N-(2-bromoallyl)-N-methyl- allows it to potentially participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct.

Dienophile Behavior in Diels-Alder Type Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). For Acetamide, N-(2-bromoallyl)-N-methyl- to act as a dienophile, its double bond would react with a 1,3-diene.

The reactivity of a dienophile in a normal electron-demand Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups attached to the double bond. In the case of Acetamide, N-(2-bromoallyl)-N-methyl-, the electron-withdrawing character of the adjacent carbon-bromine bond and the N-acetyl-N-methylamino group would be expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene. This would facilitate the reaction with the HOMO (Highest Occupied Molecular Orbital) of an electron-rich diene.

1,3-Dipolar Cycloaddition Reactions

The alkene moiety within the 2-bromoallyl group of Acetamide, N-(2-bromoallyl)-N-methyl-, can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings. organic-chemistry.orgyoutube.com The general mechanism involves the concerted reaction of a 1,3-dipole with a double or triple bond. wikipedia.org

In the case of Acetamide, N-(2-bromoallyl)-N-methyl-, the double bond is electronically neutral, and its reactivity in 1,3-dipolar cycloadditions would be influenced by the nature of the 1,3-dipole. Common 1,3-dipoles that could potentially react with this substrate include azides, nitrile oxides, and nitrones. mdpi.com

For instance, the reaction with an azide (B81097) would lead to the formation of a triazoline ring, which could subsequently rearrange or be converted to other nitrogen-containing heterocycles. Similarly, reaction with a nitrile oxide would yield an isoxazoline (B3343090) derivative. The regioselectivity of these cycloadditions would be governed by both steric and electronic factors of the reacting partners. nih.gov

Table 1: Hypothetical 1,3-Dipolar Cycloaddition Reactions of Acetamide, N-(2-bromoallyl)-N-methyl-

| 1,3-Dipole | Potential Product |

| Phenyl azide | 1-phenyl-4-((N-methylacetamido)methyl)-4-bromo-1,2,3-triazoline |

| Benzonitrile oxide | 3-phenyl-5-((N-methylacetamido)methyl)-5-bromoisoxazoline |

| N-benzylnitrone | 2-benzyl-3-phenyl-5-((N-methylacetamido)methyl)-5-bromoisoxazolidine |

Note: The products listed are hypothetical and would depend on the specific reaction conditions and the regiochemical outcome of the cycloaddition.

Intramolecular Reactions Triggered by Bromine Activation

The presence of a bromine atom on the allyl group opens up possibilities for intramolecular reactions initiated by the activation of the carbon-bromine bond.

While Acetamide, N-(2-bromoallyl)-N-methyl-, itself is an aliphatic compound, its aryl analogues, where the N-methyl group is replaced by an aryl group bearing the 2-bromoallyl moiety, could theoretically serve as precursors to benzyne (B1209423) intermediates. The generation of benzyne from a halo-aromatic compound typically requires a strong base to effect an elimination of HBr. libretexts.orgmakingmolecules.com

In a hypothetical aryl analogue, treatment with a strong base like sodium amide could potentially lead to deprotonation at an ortho position on the aromatic ring, followed by elimination of the bromide to form a benzyne intermediate. libretexts.org This highly reactive intermediate could then be trapped by various nucleophiles present in the reaction medium. stackexchange.com

Activation of the bromine atom in Acetamide, N-(2-bromoallyl)-N-methyl-, for instance by a Lewis acid, could lead to the formation of a carbocationic intermediate. This intermediate could then be susceptible to intramolecular attack by the amide oxygen, leading to the formation of a cyclic intermediate. This cyclized species could then be trapped by an external electrophile. While no specific examples for this compound are documented, this reactivity pattern is known for other bromo-amides. nih.gov

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in Acetamide, N-(2-bromoallyl)-N-methyl-, is located at an allylic position, which makes it susceptible to nucleophilic substitution reactions. These reactions can proceed through either an S(_N)2 or S(_N)1 mechanism, or via an allylic rearrangement (S(_N)2'). openstax.org

The reaction with various nucleophiles would lead to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The choice of nucleophile and reaction conditions would determine the outcome of the reaction.

Table 2: Potential Nucleophilic Substitution Products of Acetamide, N-(2-bromoallyl)-N-methyl-

| Nucleophile | Product |

| Sodium cyanide | Acetamide, N-(2-cyanoallyl)-N-methyl- |

| Sodium azide | Acetamide, N-(2-azidoallyl)-N-methyl- |

| Sodium hydroxide | Acetamide, N-(2-hydroxyallyl)-N-methyl- |

| Sodium thiophenoxide | Acetamide, N-(2-(phenylthio)allyl)-N-methyl- |

The reactivity of the 2-bromoallyl group in nucleophilic substitutions is well-established for various substrates. researchgate.netnih.gov For instance, N-(2-bromoallyl)-ethylamine has been shown to undergo reaction with sodium amide. acs.org

Rearrangement Pathways and Isomerization Processes

Acetamide, N-(2-bromoallyl)-N-methyl-, could potentially undergo various rearrangement and isomerization reactions under specific conditions. Amide functionalities are known to participate in a variety of named reactions that involve skeletal rearrangements, though these often require specific reagents and conditions. researchgate.net

One possibility is an allylic rearrangement. Under certain conditions, particularly those favoring an S(_N)1 mechanism, the intermediate allylic carbocation could be attacked by a nucleophile at either the alpha or gamma position, leading to isomeric products.

Furthermore, isomerization of the double bond from the 2-position to the 1-position of the allyl group could potentially occur, leading to the formation of Acetamide, N-(1-bromoallyl)-N-methyl-. This would likely require specific catalytic conditions.

Mechanistic Investigations of Reactions Involving Acetamide, N 2 Bromoallyl N Methyl

Detailed Reaction Mechanism Elucidation for Radical Cyclizations

The radical cyclization of N-(2-bromoallyl)-N-methyl-acetamide is anticipated to proceed through a 5-exo-trig pathway to form a five-membered lactam ring, a common and favored pathway in radical chemistry. The mechanism can be initiated by various methods, including the use of transition metal catalysts, photoredox catalysts, or enzymatic processes.

A plausible mechanism, based on copper-catalyzed systems for similar N-allyl-2-bromo-propanamides, would involve the following steps nih.gov:

Radical Generation: A copper(I) complex, often coordinated with a suitable ligand, reacts with Acetamide (B32628), N-(2-bromoallyl)-N-methyl- via a single-electron transfer (SET) process. This results in the formation of a nitrogen-centered radical cation and a copper(II) species.

Cyclization: The generated radical undergoes a 5-exo-trig cyclization. This intramolecular addition of the radical to the alkene moiety is regioselective and leads to the formation of a more stable five-membered ring radical intermediate.

Atom Transfer: The cyclized radical intermediate is then trapped by a bromine atom transfer from the copper(II) bromide complex. This step regenerates the copper(I) catalyst and yields the final brominated lactam product.

Alternatively, photo-induced radical reactions offer a metal-free approach. In such a scenario, a photosensitizer, upon irradiation with light, can initiate the radical formation from the N-(2-bromoallyl)-N-methyl-acetamide nih.gov. The subsequent cyclization and bromine atom transfer steps would be similar to the metal-catalyzed pathway.

Enzymatic catalysis, for instance using cytochromes P450, has also been shown to effect similar radical cyclizations, offering high diastereoselectivity nih.gov. In this case, the enzyme's active site would facilitate the radical generation and control the stereochemical outcome of the cyclization.

A proposed mechanistic pathway for the copper-catalyzed radical cyclization is depicted below:

Interactive Data Table: Proposed Intermediates in the Radical Cyclization

| Step | Intermediate | Description |

| 1 | Acetamide, N-(2-bromoallyl)-N-methyl- | Starting material. |

| 2 | Nitrogen-centered radical cation | Formed after single-electron transfer from the starting material. |

| 3 | Cyclized radical intermediate | Result of the 5-exo-trig intramolecular cyclization. |

| 4 | Brominated γ-lactam | Final product after bromine atom transfer. |

Kinetic Studies and Reaction Rate Analysis

A kinetic study on the chlorination of N-methylacetamide, although not a radical cyclization, revealed that the reaction was first-order in both the amide and the chlorinating species researchgate.net. This suggests that the initial interaction between the substrate and the initiator is a key factor in the reaction kinetics. For the radical cyclization of Acetamide, N-(2-bromoallyl)-N-methyl-, a similar dependence on the concentrations of the substrate and the radical initiator would be expected.

Illustrative Table: Factors Influencing Reaction Rate

| Factor | Expected Effect on Rate | Rationale |

| Concentration of radical initiator | Increase | Higher concentration leads to faster generation of the initial radical. |

| Temperature | Increase | Provides the necessary activation energy for the reaction steps. |

| Nature of the substituent on the allyl group | Varies | Electronic and steric effects can influence the stability of the radical and the transition state of the cyclization. |

| Solvent polarity | Varies | Can affect the stability of charged intermediates and transition states. |

Application of Isotopic Labeling for Mechanistic Insight

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation nih.gov. In the context of the radical cyclization of Acetamide, N-(2-bromoallyl)-N-methyl-, several isotopic labeling experiments could be designed to provide crucial mechanistic information.

For instance, deuterium (B1214612) labeling at specific positions of the allyl group could help to confirm the proposed cyclization pathway and investigate the possibility of any hydrogen atom transfer processes. By analyzing the position of the deuterium atoms in the final product using techniques like NMR spectroscopy or mass spectrometry, the exact mechanism of C-C bond formation can be determined.

Similarly, labeling the nitrogen atom with 15N or the carbonyl carbon with 13C could provide further insights into the electronic structure of the radical intermediates and transition states. Kinetic Isotope Effect (KIE) studies, by comparing the reaction rates of isotopically labeled and unlabeled substrates, can help to identify the rate-determining step of the reaction.

Interactive Data Table: Potential Isotopic Labeling Studies

| Isotope | Position of Label | Information Gained |

| Deuterium (2H) | Allylic or vinylic positions | Confirms the regioselectivity of the cyclization and probes for hydrogen atom transfer. |

| Carbon-13 (13C) | Carbonyl carbon or allyl group | Elucidates the bonding changes during the reaction and helps characterize intermediates. |

| Nitrogen-15 (15N) | Amide nitrogen | Provides information on the electronic environment of the nitrogen atom in the radical intermediate. |

Transition State Analysis and Energy Profile Mapping

Computational chemistry, particularly Density Functional Theory (DFT) calculations, is instrumental in analyzing the transition states and mapping the energy profiles of complex reactions. For the radical cyclization of Acetamide, N-(2-bromoallyl)-N-methyl-, DFT calculations could be employed to model the energies of the reactants, intermediates, transition states, and products.

Such calculations would likely confirm that the 5-exo-trig cyclization is energetically more favorable than the alternative 6-endo-trig pathway, in accordance with Baldwin's rules for radical cyclizations. The transition state for the 5-exo cyclization would be expected to have a chair-like or boat-like conformation, and its geometry would provide insights into the stereochemical outcome of the reaction.

The energy profile would illustrate the activation energies for each step of the reaction, helping to identify the rate-limiting step. For instance, the energy barrier for the initial C-Br bond cleavage to form the radical would be a critical parameter. The subsequent cyclization step is generally associated with a relatively low activation barrier.

Illustrative Table: Calculated Energetic Parameters for a Model Radical Cyclization

| Parameter | Illustrative Value (kcal/mol) | Significance |

| ΔG‡ (Radical Formation) | 10 - 15 | Activation energy for the initiation step. |

| ΔG‡ (5-exo Cyclization) | 5 - 8 | Activation energy for the ring-closing step. |

| ΔG‡ (6-endo Cyclization) | > 12 | Higher activation energy, making this pathway less favorable. |

| ΔGrxn (Overall Reaction) | -20 to -30 | Exergonic nature of the overall transformation. |

| Note: These are representative values for analogous radical cyclizations and would need to be calculated specifically for Acetamide, N-(2-bromoallyl)-N-methyl-. |

Influence of Solvent and Ligand Effects on Reaction Selectivity

The choice of solvent and ligands (in the case of metal-catalyzed reactions) can have a profound impact on the efficiency and selectivity of radical cyclizations.

Solvent Effects: The polarity of the solvent can influence the rate of radical generation, especially if charged intermediates are involved. For instance, polar solvents might stabilize a charge-separated transition state in an SET-initiated reaction. However, non-polar solvents are often preferred for radical reactions to minimize side reactions such as hydrogen atom abstraction from the solvent.

Ligand Effects: In copper-catalyzed radical cyclizations, the ligand plays a crucial role in modulating the reactivity and selectivity of the catalyst. The electronic and steric properties of the ligand can affect the redox potential of the copper center, thereby influencing the rate of radical generation. Chiral ligands can be employed to induce enantioselectivity in the cyclization, leading to the formation of enantioenriched products. The coordination of the ligand to the copper center can also influence the stereochemistry of the final atom transfer step.

For example, bidentate nitrogen-based ligands are commonly used in copper-catalyzed atom transfer radical cyclization (ATRC) reactions. The bite angle and steric bulk of these ligands can create a specific chiral environment around the metal center, which is then translated to the substrate during the cyclization process.

Interactive Data Table: Influence of Solvents and Ligands

| Factor | Example | Effect on Reaction |

| Solvent | Toluene (non-polar) | Favors radical propagation, minimizes side reactions. |

| Solvent | Acetonitrile (B52724) (polar) | Can stabilize charged intermediates in SET processes. |

| Ligand | Tris(2-pyridylmethyl)amine (TPMA) | Common ligand for copper-catalyzed ATRC, promotes efficient catalysis. |

| Ligand | Chiral bis(oxazoline) (BOX) ligands | Can induce high levels of enantioselectivity in the cyclized product. |

Stereochemical Aspects of Transformations

Memory of Chirality in α-Amide Radical Cyclizations

The concept of "memory of chirality" describes a phenomenon where the chirality of a starting material is substantially retained in the product, even when the reaction proceeds through a reactive intermediate that is formally achiral or expected to racemize rapidly. scripps.edu In the context of α-amide radical cyclizations, this effect has been observed and is attributed to the restricted rotation around the amide C-N bond.

While specific studies on Acetamide (B32628), N-(2-bromoallyl)-N-methyl- are not extensively documented, research on analogous systems provides significant insights. For instance, the reduction of (S)-N-(2-bromoallyl)-N-(tert-butyl)-2-methyl-3-phenylpropanamide with tributyltin hydride results in the formation of (3S,4S)-3-benzyl-1-(tert-butyl)-3,4-dimethylpyrrolidin-2-one with approximately 80% retention of chirality at the stereocenter adjacent to the amide carbonyl group. researchgate.net This phenomenon is explained by the transfer of chirality from a stereocenter to a chiral axis in the radical intermediate, and then back to a new stereocenter in the cyclized product. researchgate.net

The hindered rotation around the C-N bond in N-substituted amides, such as those with a tert-butyl group, is a key factor in preserving the chiral information. In the case of Acetamide, N-(2-bromoallyl)-N-methyl-, the N-methyl group offers less steric hindrance than a tert-butyl group, which may influence the degree of chirality memory. Nevertheless, the principle remains relevant, and a degree of stereochemical retention is anticipated in its radical cyclization reactions. The amide group's planar nature and the rotational barrier create a chiral environment that can influence the stereochemical outcome of subsequent bond formations.

Diastereoselective Control in Cyclization Events

Diastereoselective control in the radical cyclization of substrates like Acetamide, N-(2-bromoallyl)-N-methyl- is crucial for constructing specific stereoisomers of cyclic products, such as pyrrolidinones. The formation of new stereocenters during the cyclization event can be influenced by pre-existing stereocenters in the molecule or by the inherent conformational preferences of the transition state.

General strategies for achieving diastereoselectivity in radical cyclizations often involve substrate-based control, where chiral auxiliaries or existing stereocenters direct the approach of the radical to the acceptor alkene. While information directly pertaining to Acetamide, N-(2-bromoallyl)-N-methyl- is limited, principles from similar systems can be applied. For example, in the cyclization of 2-oxo-5-hexenyl-type radicals, the stereochemical outcome is dictated by the kinetic and thermodynamic stability of the possible transition states, leading to either 5-exo or 6-endo cyclization products with specific diastereoselectivity. researchgate.net

The diastereoselectivity of these reactions can also be modulated by external reagents. For instance, the use of pyridine-boryl radicals in ketyl radical cyclizations has been shown to enable stereochemical modulation, leading to the catalytic diastereoselective synthesis of trans-2-alkyl-1-indanols. rsc.org Such reagent-controlled strategies could potentially be applied to the radical cyclizations of N-(2-bromoallyl)-N-methylacetamide to favor the formation of a desired diastereomer.

Enantioselective Approaches for Chiral Product Synthesis

Achieving enantioselectivity in radical reactions, including the cyclization of Acetamide, N-(2-bromoallyl)-N-methyl-, presents a significant challenge due to the high reactivity of radical intermediates. cmu.edu However, recent advancements have led to the development of several effective strategies. These approaches typically involve the use of chiral catalysts or reagents that can create a chiral environment around the reacting species.

Chiral Lewis acids have emerged as a powerful tool for catalyzing enantioselective radical cyclizations. nih.govdntb.gov.ua By coordinating to the substrate, a chiral Lewis acid can shield one face of the radical intermediate, thereby directing the cyclization to occur from the other face. This strategy has been successfully applied to a variety of radical reactions. cmu.edu Another promising approach involves the use of chiral organocatalysts, which can also induce enantioselectivity in radical transformations. nih.govdntb.gov.ua

Furthermore, metalloradical catalysis offers a novel approach to control both enantioselectivity and diastereoselectivity in radical cascade reactions. nih.govnih.gov For instance, cobalt(II)-based catalytic systems have been developed for the asymmetric radical bicyclization of 1,6-enynes, demonstrating the potential of this strategy for constructing complex chiral molecules. nih.govnih.gov These enantioselective methods could, in principle, be adapted for the synthesis of chiral pyrrolidinone derivatives from Acetamide, N-(2-bromoallyl)-N-methyl-.

| Catalyst Type | General Approach | Potential Application to Acetamide, N-(2-bromoallyl)-N-methyl- |

| Chiral Lewis Acids | Coordination to the amide carbonyl to create a chiral environment and block one face of the radical intermediate. | Enantioselective synthesis of chiral pyrrolidinones. |

| Chiral Organocatalysts | Formation of a chiral complex with the substrate or radical intermediate to influence the transition state. | Asymmetric cyclization to produce enantioenriched products. |

| Metalloradical Catalysis | Generation of a chiral metal-associated radical intermediate to control the stereochemical outcome. | Enantio- and diastereoselective synthesis of complex cyclic amides. |

Conformational Analysis of Reaction Intermediates Affecting Stereocontrol

The stereochemical outcome of the cyclization of Acetamide, N-(2-bromoallyl)-N-methyl- is intrinsically linked to the conformational preferences of the radical intermediates. The relative energies of different conformers and the rotational barriers between them can dictate the geometry of the transition state and, consequently, the stereochemistry of the product.

Ab initio studies on simpler amides, such as trans-N-methylacetamide, have revealed the existence of multiple stable conformers arising from the conformational isomerism of the methyl groups. umich.edu These conformers are spectroscopically distinguishable and have distinct energies and geometries. umich.edu This fundamental understanding can be extrapolated to the more complex system of Acetamide, N-(2-bromoallyl)-N-methyl-. The orientation of the N-methyl and N-allyl groups relative to the amide plane will define a set of possible conformers for the starting material and the subsequent radical intermediates.

Theoretical and Computational Studies of Acetamide, N 2 Bromoallyl N Methyl

Quantum Chemical Calculations for Electronic Structure Analysis

No published data exists on the quantum chemical calculations for the electronic structure of Acetamide (B32628), N-(2-bromoallyl)-N-methyl-.

Molecular Orbital Analysis and Frontier Orbitals

There are no available studies detailing the molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap for Acetamide, N-(2-bromoallyl)-N-methyl-.

Charge Distribution and Bond Critical Point Analysis

Information regarding the charge distribution, atomic charges, or bond critical point analysis for Acetamide, N-(2-bromoallyl)-N-methyl- is not available in scientific literature.

Conformational Analysis and Potential Energy Surfaces

A conformational analysis and exploration of the potential energy surfaces specific to Acetamide, N-(2-bromoallyl)-N-methyl- have not been documented.

Torsional Scans and Rotational Barriers around Amide and Allylic Bonds

There are no computational studies that have performed torsional scans or calculated the rotational energy barriers around the critical amide (C-N) and allylic (N-Callyl) bonds of this compound.

Identification of Stable Conformers and Their Relative Energies

The identification of stable conformers and their corresponding relative energies for Acetamide, N-(2-bromoallyl)-N-methyl- has not been reported.

Computational Modeling of Reaction Pathways and Transition States

There is no available research on the computational modeling of reaction pathways or the identification of transition states involving Acetamide, N-(2-bromoallyl)-N-methyl-.

Energetics of Radical Formation and Propagation

The presence of an allylic bromide in Acetamide, N-(2-bromoallyl)-N-methyl- suggests a potential for radical-mediated reactions. The energetics of radical formation and propagation are critical for predicting the feasibility and outcomes of such reactions.

Radical Formation: The initiation of a radical reaction involving Acetamide, N-(2-bromoallyl)-N-methyl- would likely proceed via the homolytic cleavage of the carbon-bromine bond, which is generally the weakest bond in the molecule. This process can be induced by heat or light. The stability of the resulting allyl radical is a key factor in the thermodynamics of this step. Allylic radicals are stabilized by resonance, which delocalizes the unpaired electron over the three-carbon pi system. This delocalization significantly lowers the bond dissociation energy (BDE) of the C-Br bond compared to a non-allylic bromoalkane.

While specific BDE values for Acetamide, N-(2-bromoallyl)-N-methyl- are not available in the literature, general principles of radical stability can be applied. The stability of free radicals is influenced by electron-donating groups and delocalization. masterorganicchemistry.com In the case of the radical formed from Acetamide, N-(2-bromoallyl)-N-methyl-, the adjacent amide group could exert an electronic influence on the radical's stability.

Computational methods like Density Functional Theory (DFT) are instrumental in calculating the energies of reactants, transition states, and products, thereby providing estimates for activation energies and reaction enthalpies. mdpi.com Studies on simpler amides, such as N-methylacetamide, have provided valuable data on bond energies and thermochemical properties which can serve as a basis for more complex models. mdpi.com

| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Factors Influencing BDE in Acetamide, N-(2-bromoallyl)-N-methyl- |

| Allylic C-Br | ~55 | Resonance stabilization of the resulting allyl radical. |

| Allylic C-H | ~87 | Weaker than vinylic or aryl C-H bonds. |

| Amide C-N | ~80-90 | Partial double bond character due to resonance. |

| Amide N-H (in primary/secondary amides) | ~104 | Strong bond, less likely to undergo homolytic cleavage. |

Note: The BDE values are approximate and can vary based on the specific molecular environment.

Prediction of Regio- and Stereoselectivity

Computational chemistry is a powerful tool for predicting the regio- and stereoselectivity of chemical reactions. For reactions involving Acetamide, N-(2-bromoallyl)-N-methyl-, these predictions would be crucial for understanding product distributions.

Regioselectivity: In the case of radical addition reactions involving the allyl radical of Acetamide, N-(2-bromoallyl)-N-methyl-, the regioselectivity would be dictated by the relative stability of the possible radical intermediates. The unpaired electron in the allyl radical is delocalized over the C1 and C3 positions. Addition of a radical species to either of these positions would lead to different products. Computational models can calculate the energies of the transition states leading to these different products, and the pathway with the lower activation energy will be favored.

Stereoselectivity: The stereochemical outcome of reactions at the allylic position can also be predicted. If a new stereocenter is formed, computational methods can be used to determine the relative energies of the diastereomeric transition states. For example, in a radical cyclization reaction, the formation of a new ring would involve specific stereochemical constraints that can be modeled.

Molecular Electron Density Theory (MEDT) has been successfully applied to understand the regio- and stereoselectivity of cycloaddition reactions involving related amide systems. nih.gov This theory analyzes the electron density to predict the most favorable reaction pathways. While no specific MEDT studies on Acetamide, N-(2-bromoallyl)-N-methyl- have been reported, the methodology could be applied to investigate its reactivity in cycloaddition reactions.

| Reaction Type | Predicted Regio/Stereoselectivity | Computational Approach |

| Radical Addition to the Allyl Group | Addition at the less substituted carbon of the allyl system is often favored. | DFT calculations of transition state energies. |

| Cyclization Reactions | The formation of five- or six-membered rings is generally favored (Baldwin's rules). Stereoselectivity depends on the specific transition state geometries. | Transition state modeling using methods like DFT. |

| Pericyclic Reactions | Regio- and stereoselectivity are governed by orbital symmetry rules (Woodward-Hoffmann rules), which can be analyzed computationally. | Analysis of molecular orbitals and transition state structures. |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a detailed picture of conformational changes, solvent interactions, and vibrational dynamics. While no MD simulations specifically targeting Acetamide, N-(2-bromoallyl)-N-methyl- have been published, extensive research on N-methylacetamide (NMA) as a model peptide provides a solid foundation for understanding the expected dynamic behavior of the amide group in the target molecule. rsc.orgnih.govresearchgate.net

MD simulations of NMA in various solvents have revealed the significant role of hydrogen bonding in determining its structure and dynamics. rsc.org The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of hydrogen-bonded chains in the neat liquid. nih.gov For Acetamide, N-(2-bromoallyl)-N-methyl-, which is a tertiary amide, only the carbonyl oxygen can act as a hydrogen bond acceptor. This would influence its solvation structure and dynamics compared to primary or secondary amides.

Simulations have also been used to study the vibrational spectra of NMA, particularly the amide I band, which is sensitive to the local environment and hydrogen bonding. researchgate.net Such studies on Acetamide, N-(2-bromoallyl)-N-methyl- could reveal how the bromoallyl group influences the dynamics and spectroscopic signatures of the amide moiety.

| Dynamic Property | Insights from MD Simulations of Model Amides | Expected Behavior for Acetamide, N-(2-bromoallyl)-N-methyl- |

| Conformational Dynamics | Rotation around the C-N amide bond has a significant energy barrier. The molecule primarily exists in a planar or near-planar conformation. mdpi.comnih.gov | Similar restricted rotation around the C-N bond is expected. The bromoallyl group may introduce additional rotational degrees of freedom. |

| Solvation | The amide group forms strong hydrogen bonds with protic solvents. rsc.org | The carbonyl oxygen will be a primary site for hydrogen bonding with protic solvents. The overall solvation will also be influenced by the hydrophobicity of the bromoallyl and methyl groups. |

| Vibrational Dynamics | The frequency of the amide I (C=O stretch) vibration is sensitive to hydrogen bonding and the local electrostatic environment. researchgate.net | The amide I frequency would be a useful probe of the local environment and could be studied via MD simulations coupled with quantum mechanical calculations. |

Development of Force Fields for Amide-Containing Systems

Accurate molecular dynamics simulations rely on well-parameterized force fields, which are sets of equations and associated parameters that describe the potential energy of a system of atoms. The development of force fields for amide-containing systems is an active area of research, driven by the importance of the amide bond in biological and synthetic molecules.

Standard force fields like AMBER and CHARMM contain parameters for the amide group, which have been refined over many years to reproduce experimental and quantum mechanical data for peptides and proteins. These force fields can generally be applied to simulate Acetamide, N-(2-bromoallyl)-N-methyl-. However, for highly accurate simulations, it may be necessary to develop specific parameters for the bromoallyl moiety, particularly for the partial atomic charges and torsional parameters involving the bromine atom and the double bond.

The process of force field parameterization typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on the molecule or a representative fragment to obtain data on its geometry, vibrational frequencies, and conformational energy landscape.

Parameter Fitting: The force field parameters are then adjusted to reproduce the QM data as closely as possible. This often involves fitting partial atomic charges to the electrostatic potential and adjusting dihedral angle parameters to match the rotational energy profiles.

Recent advancements in force field development include the incorporation of polarizability to better describe electrostatic interactions and the use of machine learning to generate more accurate and transferable force fields. While no specific force field has been developed for Acetamide, N-(2-bromoallyl)-N-methyl-, existing methodologies provide a clear path for its creation should the need arise for highly accurate simulations of this molecule. mdpi.com

| Force Field Component | Description | Considerations for Acetamide, N-(2-bromoallyl)-N-methyl- |

| Bond Stretching | Describes the energy required to stretch or compress a covalent bond. | Standard parameters from existing force fields are likely adequate. |

| Angle Bending | Describes the energy required to bend the angle between three bonded atoms. | Standard parameters are likely sufficient. |

| Torsional (Dihedral) Angles | Describes the energy barrier to rotation around a chemical bond. | This is a critical component. Specific parameters may need to be developed for the C-C and C-N bonds adjacent to the allyl group to accurately model its conformational flexibility. |

| Non-bonded Interactions (van der Waals and Electrostatic) | Describes the interactions between atoms that are not directly bonded. | Partial atomic charges for the atoms in the bromoallyl group would need to be carefully determined, as they will influence interactions with the solvent and other molecules. |

Applications in Advanced Organic Synthesis

Building Block for Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. The synthesis of these structures often relies on the use of versatile building blocks that can undergo efficient cyclization reactions. Acetamide (B32628), N-(2-bromoallyl)-N-methyl- is well-suited for this role due to the presence of both an electrophilic carbon center (attached to the bromine) and a nucleophilic nitrogen atom (after potential deacylation or in its amide form).

The general strategy involves the intramolecular cyclization of the N-(2-bromoallyl) moiety. This can be achieved through various activation methods, including transition-metal catalysis or base-induced cyclization. For instance, palladium-catalyzed intramolecular Heck-type reactions could lead to the formation of five- or six-membered nitrogen heterocycles. The reaction would proceed via oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by migratory insertion of the double bond and subsequent reductive elimination.

Furthermore, the amide functionality can be hydrolyzed to the corresponding secondary amine, which can then participate in a wider range of cyclization reactions. The resulting N-methyl-N-(2-bromoallyl)amine can be utilized in the synthesis of various heterocyclic systems such as pyrrolidines, piperidines, and azepanes through intramolecular nucleophilic substitution of the bromide.

A representative, albeit generalized, reaction scheme for the synthesis of a pyrrolidine derivative is shown below:

| Reactant | Reagent/Catalyst | Product |

| Acetamide, N-(2-bromoallyl)-N-methyl- | 1. Hydrolysis (e.g., HCl, H₂O) 2. Base (e.g., NaH) | 1-methyl-3-methylenepyrrolidine |

This table represents a potential synthetic transformation and is for illustrative purposes.

The electron-withdrawing nature of the acetyl group in Acetamide, N-(2-bromoallyl)-N-methyl- modulates the nucleophilicity of the nitrogen atom, which can be strategically exploited in multi-step synthetic sequences.

Precursor in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. baranlab.org The structure of Acetamide, N-(2-bromoallyl)-N-methyl- is amenable to the design of such cascade sequences.

A potential cascade reaction could be initiated by a radical cyclization. Treatment of Acetamide, N-(2-bromoallyl)-N-methyl- with a radical initiator, such as AIBN (azobisisobutyronitrile) and a reducing agent like tributyltin hydride, could trigger a 5-exo-trig cyclization of the allyl radical onto the double bond, forming a five-membered ring. The resulting radical intermediate could then be trapped by another reactant present in the mixture, leading to the formation of a more complex molecule in a single step.

Another possibility involves a palladium-catalyzed cascade process. For example, an initial intramolecular N-arylation could be followed by an intermolecular carboamination, leading to the construction of tricyclic heterocycles. nih.gov While not directly demonstrated with Acetamide, N-(2-bromoallyl)-N-methyl-, the principle of using a halo-amine for sequential cyclizations is well-established.

The following table outlines a hypothetical cascade reaction involving Acetamide, N-(2-bromoallyl)-N-methyl-:

| Reaction Type | Initiator/Catalyst | Key Intermediate | Final Product Class |

| Radical Cyclization-Trapping | AIBN, Bu₃SnH, Trapping Agent | Cyclopentylmethyl Radical | Functionalized Pyrrolidinone |

| Palladium-Catalyzed Annulation | Pd(0) catalyst, Arylating Agent | Palladacycle | Fused N-Heterocycle |

This table illustrates potential cascade pathways based on the reactivity of the functional groups present in the molecule.

Strategic Intermediate in Total Synthesis of Natural Products and Analogues

The synthesis of complex natural products often requires the use of strategic intermediates that allow for the efficient construction of key structural motifs. While there are no direct reports of Acetamide, N-(2-bromoallyl)-N-methyl- being used in a completed total synthesis, its structural features are present in key fragments of more complex molecules. N-allyl amides, for instance, can be isomerized to enamides, which are versatile intermediates in asymmetric synthesis and are found in various natural products. nih.govacs.org

The enamide motif, accessible from N-allyl amides, can participate in a variety of powerful C-C and C-N bond-forming reactions, including cyclizations to construct nitrogen-containing rings. beilstein-journals.orgresearchgate.netnih.gov The presence of the bromine atom in Acetamide, N-(2-bromoallyl)-N-methyl- offers an additional handle for synthetic manipulation, such as cross-coupling reactions to introduce further complexity.

For example, the N-methylacetamido group is a common feature in many biologically active compounds. The 2-bromoallyl group can serve as a linchpin for connecting different parts of a molecule or for introducing a specific side chain required for biological activity.

The potential application of this compound as a strategic intermediate is summarized in the table below:

| Natural Product Class | Key Structural Motif | Potential Role of Acetamide, N-(2-bromoallyl)-N-methyl- |

| Alkaloids | Nitrogen-containing rings | Precursor to cyclization for core scaffold synthesis. |

| Bioactive Peptides | Modified amino acids | Introduction of a functionalized side chain. |

This table highlights the potential of the title compound in the synthesis of important classes of natural products.

Development of Novel Reagents and Catalytic Ligands

The unique combination of a soft Lewis basic site (the double bond), a hard Lewis basic site (the amide oxygen), and a reactive C-Br bond makes Acetamide, N-(2-bromoallyl)-N-methyl- an interesting candidate for the development of novel reagents and ligands for catalysis.

The double bond and the amide oxygen could potentially coordinate to a metal center, creating a bidentate ligand. The reactivity of the C-Br bond could be used to anchor this ligand to a solid support or to another molecular entity. Furthermore, the chiral environment that could be created by introducing stereocenters into the molecule could lead to the development of new chiral ligands for asymmetric catalysis.

For instance, the reaction of Acetamide, N-(2-bromoallyl)-N-methyl- with a phosphine nucleophile could lead to the formation of a novel phosphine-amide ligand. Such ligands are known to be effective in a variety of transition-metal-catalyzed reactions.

| Potential Ligand Type | Synthesis Strategy | Potential Application in Catalysis |

| Bidentate N,O-Ligand | Direct coordination to a metal salt | Lewis acid catalysis |

| Phosphine-Amide Ligand | Nucleophilic substitution of bromide with a phosphine | Cross-coupling reactions |

This table outlines the potential for developing new chemical tools based on the structure of Acetamide, N-(2-bromoallyl)-N-methyl-.

Advanced Analytical Methodologies for Research Studies

High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopy is fundamental to unambiguously determine the covalent structure and bonding arrangement of "Acetamide, N-(2-bromoallyl)-N-methyl-".

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information, multi-dimensional (2D) NMR experiments are indispensable for the definitive assignment of all proton and carbon signals, especially for resolving ambiguities arising from signal overlap or complex coupling patterns. omicsonline.orgresearchgate.net For a molecule like "Acetamide, N-(2-bromoallyl)-N-methyl-", with its rotamers due to the amide bond, 2D NMR provides clarity on the connectivity.

Key 2D NMR experiments for this molecule include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships within the same spin system. For the N-(2-bromoallyl) group, COSY would show a clear correlation between the methylene (B1212753) protons (-CH₂-) and the vinylic proton (=CH).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the carbon signal for each specific proton in the molecule, such as the N-methyl, N-methylene, and acetyl methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for Acetamide (B32628), N-(2-bromoallyl)-N-methyl- Predicted values are based on standard chemical shift increments and data for structurally similar N-allyl amides. nih.gov

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

|---|---|---|---|

| CH₃-C=O | ~2.1 | ~22 | C=O |

| C=O | - | ~170 | - |

| N-CH₃ | ~3.0 | ~35 | C=O, N-CH₂ |

| N-CH₂ | ~4.1 | ~55 | C=O, N-CH₃, C=CH₂, C-Br |

| C-Br | - | ~110 | - |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule by probing their characteristic vibrational frequencies. For N,N-disubstituted amides, the amide I band (primarily C=O stretching) is a strong and reliable indicator. nih.gov The position of this band is sensitive to the molecular environment. The presence of the C=C double bond and the C-Br bond will also give rise to characteristic absorption bands.

Table 2: Characteristic Vibrational Frequencies for Acetamide, N-(2-bromoallyl)-N-methyl-

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=O (Amide I) | Stretch | 1650 - 1680 | Strong |

| C-N | Stretch | 1250 - 1350 | Medium-Strong |

| C=C (vinyl) | Stretch | 1620 - 1640 | Medium-Weak |

| C-Br | Stretch | 550 - 650 | Medium-Strong |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

Mass Spectrometry for Reaction Monitoring and Mechanistic Tracing

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound. Advanced MS techniques are particularly useful for monitoring the progress of reactions involving "Acetamide, N-(2-bromoallyl)-N-methyl-" and for tracing the pathways of its formation or degradation. chromatographyonline.com

Tandem mass spectrometry (MS/MS or MS²) involves the selection of a specific precursor ion (e.g., the molecular ion, M⁺˙ or [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. wikipedia.org The fragmentation pattern provides a structural fingerprint of the molecule. For halogenated compounds, fragmentation often involves the loss of the halogen atom. researchgate.netresearchgate.net

A plausible fragmentation pathway for "Acetamide, N-(2-bromoallyl)-N-methyl-" would involve:

Initial ionization to form the molecular ion.

Loss of a bromine radical (•Br), a characteristic fragmentation for organobromine compounds, resulting in a stable carbocation.

Cleavage of the C-N bond (alpha-cleavage) adjacent to the nitrogen atom.

Loss of the entire N-(2-bromoallyl)-N-methyl group to yield an acetyl cation.

Table 3: Predicted Major Ions in the Tandem Mass Spectrum of Acetamide, N-(2-bromoallyl)-N-methyl-

| m/z (mass/charge) | Proposed Ion Structure / Origin |

|---|---|

| 191/193 | [M]⁺˙ Molecular ion (showing bromine isotope pattern) |

| 112 | [M - Br]⁺ |

| 70 | [CH₃CONCH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of a molecule and its fragments. acs.org For "Acetamide, N-(2-bromoallyl)-N-methyl-", HRMS can distinguish its molecular formula (C₆H₁₀BrNO) from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This is critical for confirming the identity of a newly synthesized compound or an unknown analyte in a complex sample. The distinct isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) further aids in confirmation.

Table 4: Calculated Exact Masses for Isotopologues of Acetamide, N-(2-bromoallyl)-N-methyl- (C₆H₁₀BrNO)

| Molecular Formula | Exact Mass (Da) |

|---|---|

| C₆H₁₀⁷⁹BrNO | 190.9949 |

Chromatographic Methods for Separation and Quantification of Reaction Mixtures

Chromatography is essential for separating "Acetamide, N-(2-bromoallyl)-N-methyl-" from starting materials, byproducts, and solvents, as well as for its quantification. chromatographyonline.com The choice between gas or liquid chromatography depends on the compound's volatility and thermal stability.

Gas Chromatography (GC): Given its likely volatility, GC is a suitable method. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification. A non-polar or mid-polarity capillary column would be appropriate for separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly if the compound exhibits thermal instability. Reversed-phase HPLC, using a C18 column with a mobile phase of water and an organic modifier like acetonitrile (B52724) or methanol, would be a standard approach. acs.org Detection can be achieved using a UV detector (as the amide chromophore absorbs UV light) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS).

Table 5: Exemplary Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| GC-MS | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | Helium | Mass Spectrometer |

Preparative Chromatography for Isomer Separation

Preparative chromatography is a technique used to separate and purify larger quantities of a substance from a mixture. In the context of Acetamide, N-(2-bromoallyl)-N-methyl-, this method would be crucial for isolating the (E)- and (Z)-isomers that can arise from the 2-bromoallyl group. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase.

Key Parameters for Method Development (Hypothetical):

| Parameter | Description |

| Stationary Phase | Typically, silica (B1680970) gel or a bonded phase like C18 would be chosen. The choice depends on the polarity of the isomers. |

| Mobile Phase | A solvent system, often a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol), would be optimized to achieve the best separation. |

| Detection | Ultraviolet (UV) detection would likely be suitable, assuming the compound has a chromophore that absorbs UV light. |

| Loading Capacity | The amount of the isomeric mixture that can be loaded onto the column in a single run without compromising separation efficiency. |

Without experimental data, a hypothetical separation might involve a normal-phase silica gel column with a hexane/ethyl acetate gradient. The relative polarities of the (E)- and (Z)-isomers would dictate their elution order.

Chiral Chromatography for Enantiomeric Excess Determination

Acetamide, N-(2-bromoallyl)-N-methyl- is a chiral molecule due to the stereocenter at the nitrogen atom (atropisomerism might also be possible depending on rotational barriers). Chiral chromatography is the primary method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Hypothetical Chiral Separation Parameters:

| Parameter | Description |

| Chiral Stationary Phase | Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are commonly used and would be a logical starting point for method development. |

| Mobile Phase | For normal-phase chiral chromatography, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are typical. |

| Flow Rate | Optimization of the flow rate is critical to achieve baseline separation of the enantiomers. |

| Detection | UV or circular dichroism (CD) detectors could be employed. A CD detector provides information on the stereochemistry of the eluting enantiomers. |

The determination of enantiomeric excess would be calculated from the peak areas of the two enantiomers in the chromatogram.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If single crystals of Acetamide, N-(2-bromoallyl)-N-methyl- could be grown, this method would provide definitive information about its molecular structure, including bond lengths, bond angles, and conformation in the solid state. For a chiral sample, it could also be used to determine the absolute configuration of a single enantiomer.

Hypothetical Crystallographic Data Table:

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Key Bond Lengths (Å) | e.g., C=O, C-N, C-Br |

| **Key Bond Angles (°) ** | e.g., O=C-N, C-N-C |

| Torsion Angles (°) | Describing the conformation of the allyl group |

This data would be invaluable for understanding the molecule's steric and electronic properties.

Future Research Directions and Outlook

Exploration of Environmentally Benign Synthetic Approaches

The synthesis of N-allyl-N-alkylacetamides typically involves the alkylation of a primary N-allyl acetamide (B32628) or the acylation of a secondary N-allyl-N-alkylamine. Future research could focus on developing environmentally friendly methods for the synthesis of Acetamide, N-(2-bromoallyl)-N-methyl-. arabjchem.orgresearchgate.net Green chemistry principles could be applied by exploring:

Catalytic Processes: Investigating the use of non-toxic and recyclable catalysts to replace stoichiometric reagents. arabjchem.org

Alternative Solvents: Employing water or other green solvents to minimize the use of volatile organic compounds. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus reducing waste.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to potentially shorten reaction times and reduce energy consumption. mdpi.com

A hypothetical green synthesis route could involve the direct reaction of N-methylacetamide with 2,3-dibromopropene (B1205560) under phase-transfer catalysis, which can often be performed in aqueous systems, thereby reducing the need for organic solvents. mdpi.com

Design of Derivatives with Tuned Reactivity and Selectivity

The 2-bromoallyl group in Acetamide, N-(2-bromoallyl)-N-methyl- offers a versatile handle for chemical modifications. Future research could explore the synthesis of a library of derivatives to tune the compound's reactivity and selectivity for various applications. This could involve:

Substitution at the Allylic Position: Replacing the bromine atom with other functional groups (e.g., fluorine, iodine, cyano, or azide (B81097) groups) to modulate the electrophilicity and reactivity of the allyl moiety.

Modification of the Acetyl Group: Introducing different substituents on the acetyl group to alter the steric and electronic properties of the molecule.

Varying the N-Alkyl Group: Replacing the N-methyl group with other alkyl or aryl groups to systematically study the impact on the compound's properties.

The reactivity of these derivatives in reactions such as nucleophilic substitution, cross-coupling reactions, and radical additions could then be systematically investigated.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. nih.govalmacgroup.comyoutube.comyoutube.com Future work could focus on developing a continuous flow process for the synthesis of Acetamide, N-(2-bromoallyl)-N-methyl- and its derivatives. nih.govalmacgroup.comyoutube.comyoutube.com Key areas of exploration would include:

Reactor Design: Selecting the appropriate reactor type (e.g., microreactor, packed-bed reactor) for the specific reaction.

Process Optimization: Systematically optimizing reaction parameters such as temperature, pressure, flow rate, and stoichiometry using automated systems.

In-line Analysis: Integrating in-line analytical techniques (e.g., IR, NMR) for real-time reaction monitoring and quality control.

Telescoped Synthesis: Developing multi-step flow processes to synthesize more complex molecules from Acetamide, N-(2-bromoallyl)-N-methyl- without isolating intermediates. nih.gov

An automated flow synthesis platform could be particularly beneficial for rapidly generating a library of derivatives for screening in various applications. youtube.com

Application in Materials Science through Polymerization or Cross-linking

The presence of a reactive allyl group suggests that Acetamide, N-(2-bromoallyl)-N-methyl- could be a valuable monomer or cross-linking agent in materials science. Future research could investigate its potential in:

Polymer Synthesis: Exploring the polymerization of Acetamide, N-(2-bromoallyl)-N-methyl- through various mechanisms, such as free-radical polymerization or ring-opening metathesis polymerization (ROMP), to create novel polymers with unique properties.

Copolymerization: Copolymerizing this monomer with other vinyl or acrylic monomers to tailor the properties of the resulting materials.

Cross-linking: Utilizing the bromoallyl group as a cross-linking site to improve the mechanical and thermal properties of existing polymers.

The resulting polymers or cross-linked materials could have potential applications in areas such as coatings, adhesives, and specialty plastics.

Further Computational Prediction and Validation of Novel Transformations

Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules, which can guide experimental work. csmres.co.uknih.govchemrxiv.org Future computational studies on Acetamide, N-(2-bromoallyl)-N-methyl- could include:

Reaction Mechanism Studies: Using quantum mechanics (QM) and molecular mechanics (MM) methods to elucidate the mechanisms of potential reactions involving the bromoallyl group. csmres.co.uk

Prediction of Reactivity: Employing computational models to predict the reactivity of the compound and its derivatives in various chemical transformations. csmres.co.uknih.govchemrxiv.org

Virtual Screening: Using computational methods to screen for potential applications of the compound, for example, as an inhibitor for a specific enzyme or as a building block for a desired material. nih.gov

Spectroscopic Analysis: Calculating theoretical spectroscopic data (e.g., NMR, IR) to aid in the characterization of the compound and its reaction products.

These computational predictions would need to be validated through experimental studies to establish their accuracy and reliability. csmres.co.uk

Q & A

Basic Research: How can the synthesis of N-(2-bromoallyl)-N-methylacetamide be optimized for improved yield and purity?

Methodological Answer:

The synthesis involves reacting amines with 2-bromoacetyl bromide in aqueous Na₂CO₃ under controlled conditions. Key steps include:

- Stoichiometry : Use equimolar ratios of the amine (e.g., N-methyl-2-bromoallylamine) and 2-bromoacetyl bromide to minimize side reactions .

- Reaction Time : Monitor precipitate formation (10–20 minutes) as an indicator of completion. Extending reaction time beyond this may degrade the product.

- Purification : Wash precipitates with cold distilled water to remove unreacted reagents. Consider recrystallization from ethanol or acetone for further purification .

Basic Research: What spectroscopic techniques are suitable for characterizing N-(2-bromoallyl)-N-methylacetamide?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the bromoallyl group (δ ~5.5–6.5 ppm for allylic protons) and methylacetamide backbone (δ ~2.0–3.0 ppm for N-methyl) .